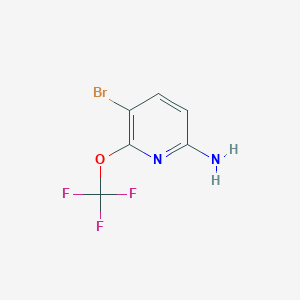

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1361770-72-0 . It has a molecular weight of 257.01 . It is an oil in its physical form .

Synthesis Analysis

The synthesis of “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

Molecular Structure Analysis

The InChI code for “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is 1S/C6H4BrF3N2O/c7-3-1-2-4 (11)12-5 (3)13-6 (8,9)10/h1-2H, (H2,11,12) .

Chemical Reactions Analysis

The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.01 . It is an oil in its physical form and is stored at 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Agrochemicals and Crop Protection

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine: (referred to as TFMP) and its derivatives play a crucial role in protecting crops from pests. The unique combination of the fluorine atom and the pyridine moiety contributes to their biological activity. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds enhance crop yield and quality by combating pests effectively .

Pharmaceuticals

Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The physicochemical properties of fluorine and the pyridine scaffold contribute to their therapeutic potential. Expect further discoveries as researchers explore novel applications of TFMP in drug development .

Atroposelective Synthesis

The densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This compound’s unique structure enables precise control over chirality, making it valuable in drug discovery .

Chelating Units in Coordination Chemistry

N,N-bis(5-(trifluoromethyl)pyridin-2-yl)quinolin-6-amine: is an example of a chelating unit. It forms coordination complexes with transition metals, contributing to catalysis, molecular recognition, and materials science. Researchers explore its applications in diverse areas, including luminescent materials and catalytic reactions .

Functional Materials and Organic Electronics

While not explicitly studied for this compound, the trifluoromethyl group’s electron-withdrawing nature suggests potential applications in organic electronics. Researchers investigate its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. The pyridine core may also contribute to charge transport properties .

Medicinal Chemistry and Drug Design

Given its unique combination of functional groups, 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine could serve as a scaffold for designing novel drugs. Medicinal chemists might explore modifications to enhance binding affinity, selectivity, and pharmacokinetics. Computational studies and structure-activity relationship (SAR) analyses could guide drug development efforts .

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its derivatives, including “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine”, have many applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), a kras g12c covalent inhibitor .

Mode of Action

Compounds with similar structures have been used in pd-catalyzed amination reactions . In these reactions, the compound could potentially act as a ligand, facilitating the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Given its potential role in the synthesis of kras g12c inhibitors , it might indirectly influence the RAS/MAPK pathway, which is critical in cell proliferation and survival.

Pharmacokinetics

The trifluoromethyl group in the compound is known to influence the lipophilicity and thus the bioavailability of the compound .

Result of Action

If it’s involved in the synthesis of kras g12c inhibitors, it could potentially contribute to the inhibition of the kras protein, thereby affecting cell proliferation .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propiedades

IUPAC Name |

5-bromo-6-(trifluoromethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVIIHJCPSWEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine | |

CAS RN |

1361770-72-0 |

Source

|

| Record name | 5-bromo-6-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)